3-Azabicyclo[3.3.1]nonane hydrochloride
Overview
Description
3-Azabicyclo[3.3.1]nonane hydrochloride is a bicyclic amine compound characterized by a nitrogen atom incorporated into a bicyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 3-Azabicyclo[3.3.1]nonane hydrochloride involves a one-pot tandem Mannich annulation. This method utilizes aromatic ketones, paraformaldehyde, and dimethylamine as starting materials. The reaction proceeds under mild conditions and yields the desired product in good yields (up to 83%) . Another approach involves the use of a SmI2-mediated radical cyclization protocol, which has been effective in constructing the azabicyclo[3.3.1]nonane ring system .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the one-pot tandem Mannich annulation suggests that it could be adapted for industrial-scale synthesis, given its efficiency and relatively simple reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-Azabicyclo[3.3.1]nonane hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The nitrogen atom in the bicyclic structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted azabicyclo[3.3.1]nonane compounds .
Scientific Research Applications
3-Azabicyclo[3.3.1]nonane hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is used as a scaffold in the design of biologically active molecules, including potential drug candidates.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, particularly in the construction of indole-fused azabicyclo[3.3.1]nonane derivatives.
Mechanism of Action
The mechanism of action of 3-Azabicyclo[3.3.1]nonane hydrochloride involves its interaction with various molecular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds and participate in nucleophilic attacks, influencing the compound’s reactivity and interactions with other molecules. These interactions are crucial in its role as a scaffold in medicinal chemistry, where it can modulate the activity of target proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.3.1]nonane: This compound has a similar bicyclic structure but differs in the position of the nitrogen atom.
Indole-fused azabicyclo[3.3.1]nonane: These compounds incorporate an indole ring, adding complexity and potential biological activity.
Uniqueness
3-Azabicyclo[3.3.1]nonane hydrochloride is unique due to its specific bicyclic structure and the position of the nitrogen atom, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in different fields highlight its versatility and importance in scientific research .
Properties
IUPAC Name |
3-azabicyclo[3.3.1]nonane;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-2-7-4-8(3-1)6-9-5-7;/h7-9H,1-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASJSMOVYIWFUDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C1)CNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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